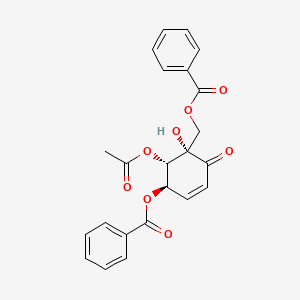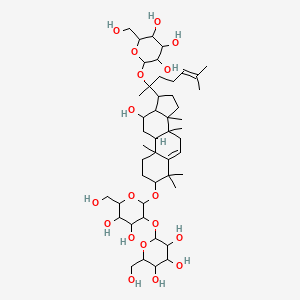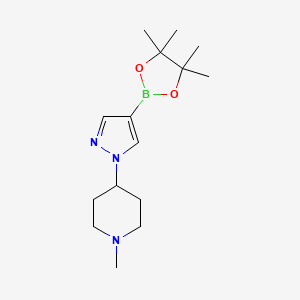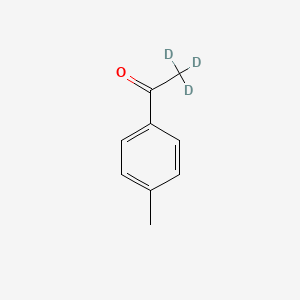![molecular formula C25H40O6 B591381 2-[8-(1,2-dihydroxypropan-2-yl)-3a,10b-dimethyl-5'-oxospiro[2,3,4,5,5a,6,8,9,10,10a-decahydro-1H-cyclohepta[e]indene-7,2'-oxolane]-3-yl]propanoic acid CAS No. 850878-47-6](/img/structure/B591381.png)
2-[8-(1,2-dihydroxypropan-2-yl)-3a,10b-dimethyl-5'-oxospiro[2,3,4,5,5a,6,8,9,10,10a-decahydro-1H-cyclohepta[e]indene-7,2'-oxolane]-3-yl]propanoic acid
Overview
Description
2-[8-(1,2-dihydroxypropan-2-yl)-3a,10b-dimethyl-5'-oxospiro[2,3,4,5,5a,6,8,9,10,10a-decahydro-1H-cyclohepta[e]indene-7,2'-oxolane]-3-yl]propanoic acid is a tetracyclic triterpenoid that is a rearranged pentanortriterpenoid derived from cycloartane. It is isolated from the leaves and stems of the plant Schisandra lancifolia. This compound has garnered attention due to its unique structure and notable biological activities, including anti-HIV properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lancifodilactone F involves several key transformations. One of the primary methods includes an arene-olefin meta-photocycloaddition reaction and a palladium-catalyzed oxidative carbon-carbon cleavage reaction to establish its B and C rings . Additionally, a [2+2] ketene cycloaddition reaction is utilized to set the adjacent all-carbon quaternary centers at the 5,6-ring junction .
Industrial Production Methods
Currently, there is limited information on the industrial production methods of lancifodilactone F. Most of the synthesis methods are still in the research and development phase, focusing on laboratory-scale production.
Chemical Reactions Analysis
Types of Reactions
2-[8-(1,2-dihydroxypropan-2-yl)-3a,10b-dimethyl-5'-oxospiro[2,3,4,5,5a,6,8,9,10,10a-decahydro-1H-cyclohepta[e]indene-7,2'-oxolane]-3-yl]propanoic acid undergoes various chemical reactions, including:
Oxidation: Utilizes reagents such as palladium catalysts.
Cycloaddition: Involves [2+2] ketene cycloaddition and arene-olefin meta-photocycloaddition reactions
Common Reagents and Conditions
Palladium Catalysts: Used in oxidative carbon-carbon cleavage reactions.
Photocycloaddition Reagents: Employed in arene-olefin meta-photocycloaddition reactions.
Major Products Formed
The major products formed from these reactions include fully functionalized B, C, and D-ring systems of lancifodilactone F .
Scientific Research Applications
2-[8-(1,2-dihydroxypropan-2-yl)-3a,10b-dimethyl-5'-oxospiro[2,3,4,5,5a,6,8,9,10,10a-decahydro-1H-cyclohepta[e]indene-7,2'-oxolane]-3-yl]propanoic acid has several scientific research applications:
Chemistry: Used as a model compound for studying complex triterpenoid synthesis.
Biology: Exhibits anti-HIV activity with a half-maximal effective concentration (EC50) of 20.69 μg/mL.
Medicine: Potential therapeutic agent for HIV treatment due to its anti-HIV properties.
Mechanism of Action
2-[8-(1,2-dihydroxypropan-2-yl)-3a,10b-dimethyl-5'-oxospiro[2,3,4,5,5a,6,8,9,10,10a-decahydro-1H-cyclohepta[e]indene-7,2'-oxolane]-3-yl]propanoic acid exerts its effects primarily through its anti-HIV activity. It inhibits the replication of the HIV virus, although the exact molecular targets and pathways involved are still under investigation . The compound’s unique structure allows it to interact with viral components, disrupting their function and preventing the virus from replicating.
Comparison with Similar Compounds
Similar Compounds
Lancifodilactones B-E: These are other nortriterpenes isolated from Schisandra lancifolia, sharing a similar cycloartane skeletal structure.
Schisandrin A: Another triterpenoid from the same plant, known for its various biological activities.
Uniqueness
2-[8-(1,2-dihydroxypropan-2-yl)-3a,10b-dimethyl-5'-oxospiro[2,3,4,5,5a,6,8,9,10,10a-decahydro-1H-cyclohepta[e]indene-7,2'-oxolane]-3-yl]propanoic acid stands out due to its unique rearranged pentanortriterpenoid structure and its potent anti-HIV activity. While other similar compounds also exhibit biological activities, lancifodilactone F’s specific structural features contribute to its distinct mechanism of action and therapeutic potential .
Properties
IUPAC Name |
2-[8-(1,2-dihydroxypropan-2-yl)-3a,10b-dimethyl-5'-oxospiro[2,3,4,5,5a,6,8,9,10,10a-decahydro-1H-cyclohepta[e]indene-7,2'-oxolane]-3-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H40O6/c1-15(21(28)29)17-8-11-23(3)18-5-6-19(24(4,30)14-26)25(12-9-20(27)31-25)13-16(18)7-10-22(17,23)2/h15-19,26,30H,5-14H2,1-4H3,(H,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFRDTMTUJTYIJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC2(C1(CCC3C2CCC(C4(C3)CCC(=O)O4)C(C)(CO)O)C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H40O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-(3-Hydroxy-5-methoxyphenyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B591303.png)




![N-[1-(Aminocarbonyl)-2,2-dimethylpropyl]-1-pentyl-1H-indole-3-carboxamide](/img/structure/B591312.png)

![2H,4H-4,8-Methano[1,3]dioxolo[4,5-c]azepine](/img/structure/B591318.png)
